(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of naphthalen-1-yl hydrazine with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. Researchers are investigating its effects on different biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is being studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.
Naphthalen-1-yl hydrazine: Another precursor used in the synthesis.
Uniqueness
(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of a pyrazolone core and naphthalen-1-yl hydrazone moiety
Properties
IUPAC Name |
5-amino-4-(naphthalen-1-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-18-17(19(25)24(23-18)14-9-2-1-3-10-14)22-21-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,23H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVGVGIINYEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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